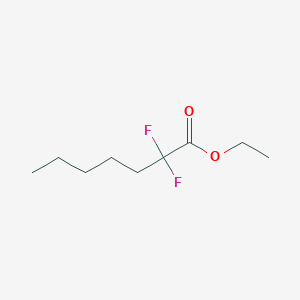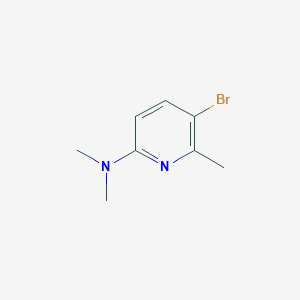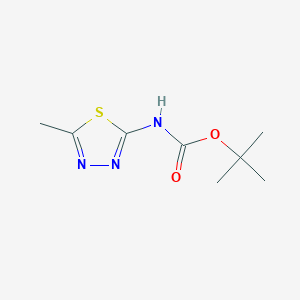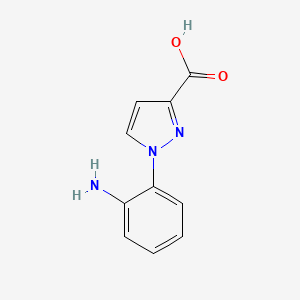
1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C18H21IN4OS and its molecular weight is 468.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic Degradation of Pollutants
Thiourea derivatives have been studied for their photocatalytic properties, particularly in the degradation of pollutants in water. The intermediate products of such reactions have been explored to understand the photocatalytic pathways, which is crucial for environmental cleanup technologies (Pichat, 1997).
Coordination Chemistry and Biological Properties
Thiourea and its derivatives are known for their extensive applications as ligands in coordination chemistry. The effects that nitrogen substituents exert on intra- and intermolecular hydrogen-bonding interactions, including their role on coordination properties displayed by these ligands, have been reviewed. Additionally, the biological aspects of these compounds have been highlighted, suggesting potential interdisciplinary approaches combining chemical versatility with biological applications (Saeed, Flörke, & Erben, 2014).
Chemosensing Applications
Thiourea-based compounds have shown significant potential as chemosensors for the detection of anions and neutral analytes. Their nucleophilic characteristics, allowing for the establishment of inter- and intramolecular hydrogen bonding, make them useful in detecting various environmental pollutants. This review covers a broad range of thioureas and their derivatives used for sensitive, selective, and simple fluorimetric and colorimetric chemosensors (Al-Saidi & Khan, 2022).
Therapeutic Potential in Opioid Receptors
The exploration of morpholine derivatives has revealed their significance in developing opioids that signal primarily via G protein activation, potentially reducing side effects. This suggests the compound's morpholino group could be relevant in the synthesis of novel G protein-biased kappa agonists, hypothesized to reduce pain and itch with fewer side effects (Mores et al., 2019).
Medicinal Chemistry and Coordination with Metals
Thiourea derivatives' coordination with selected metals (Cu, Ag, Au) has shown improved activities in pharmaceutical chemistry. These compounds, when coordinated with a suitable metal ion, exhibit enhanced biological and medicinal applications, indicating the potential use of thiourea derivatives in drug design and development (Khan et al., 2020).
Properties
IUPAC Name |
1-(4-iodophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWRBXIXQYVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)I)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2596685.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2596690.png)



![(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide](/img/structure/B2596697.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)
![1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2596701.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)


